molecular formula C4H5N3O3 B14011488 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B14011488
M. Wt: 143.10 g/mol
InChI Key: DPIRBQCMOKJUJD-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the triazole ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

1-methyl-5-oxo-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C4H5N3O3/c1-7-3(8)2(4(9)10)5-6-7/h6H,1H3,(H,9,10)

InChI Key

DPIRBQCMOKJUJD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN1)C(=O)O

Origin of Product

United States

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